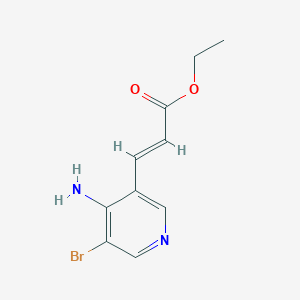

Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate

Description

Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate (CAS: 912760-87-3) is an acrylate ester derivative featuring a pyridine ring substituted with amino (-NH₂) and bromo (-Br) groups at the 4- and 5-positions, respectively. The ethyl ester group at the acrylate moiety contributes to its solubility in organic solvents and modulates its lipophilicity.

Properties

IUPAC Name |

ethyl 3-(4-amino-5-bromopyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c1-2-15-9(14)4-3-7-5-13-6-8(11)10(7)12/h3-6H,2H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCHHJLLXKLSBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN=CC(=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696563 | |

| Record name | Ethyl 3-(4-amino-5-bromopyridin-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912760-87-3 | |

| Record name | Ethyl 3-(4-amino-5-bromopyridin-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is often used in proteomics research, suggesting it may interact with proteins or enzymes in the body.

Mode of Action

The presence of an amino group and a bromine atom in its structure suggests that it might undergo reactions such as nucleophilic substitution.

Result of Action

As it is used in proteomics research, it might have some effects on protein structure or function.

Biochemical Analysis

Biochemical Properties

Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can impact metabolic pathways by modulating the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for cell signaling. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has also revealed potential changes in cellular responses, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, thereby affecting metabolic flux and metabolite levels. These interactions can lead to changes in cellular energy production and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.

Biological Activity

Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including detailed research findings, case studies, and comparative data.

This compound is characterized by the following properties:

- Molecular Formula : C₁₁H₁₃BrN₂O₂

- Molecular Weight : 299.14 g/mol

- Structure : The compound features a pyridine ring substituted with an amino group and a bromine atom, which are critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the amino group enhances its affinity for these targets, while the bromine atom can participate in various chemical reactions, influencing the compound's reactivity and biological effects .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown significant cytotoxic effects against several cancer cell lines:

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.09 | |

| Escherichia coli | 0.54 | |

| Klebsiella pneumoniae | 0.32 |

The mechanism behind its antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

- Anticancer Study : A study investigated the effects of this compound on drug-resistant cancer cells. The compound was found to enhance apoptosis by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors, demonstrating its potential as a therapeutic agent in overcoming drug resistance .

- Antimicrobial Efficacy : In a clinical setting, the compound was tested against clinical isolates of multidrug-resistant bacteria. Results indicated that it significantly inhibited bacterial growth, suggesting its potential use as a novel antibiotic agent in treating resistant infections.

Comparative Analysis with Related Compounds

This compound can be compared with other similar compounds to understand its unique properties:

| Compound Name | IC₅₀ (μM) | Notable Features |

|---|---|---|

| Ethyl 3-(4-amino-5-chloropyridin-3-yl)acrylate | 18.0 | Chlorine substitution reduces activity |

| Ethyl 3-(4-amino-5-fluoropyridin-3-yl)acrylate | 20.0 | Fluorine substitution shows moderate activity |

| Ethyl 3-(4-amino-5-bromopyridin-3-yl)acrylate | 12.4 | Bromine enhances reactivity and potency |

The bromine substitution in this compound is crucial for its enhanced biological activity compared to other halogenated analogs.

Comparison with Similar Compounds

Key Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrN₂O₂ |

| Molecular Weight | 271.11 g/mol |

| Density | 1.518 g/cm³ |

| Boiling Point | 395.2°C at 760 mmHg |

| Flash Point | 192.8°C |

| Vapor Pressure | 1.88 × 10⁻⁶ mmHg at 25°C |

| CAS Number | 912760-87-3 |

The compound’s structure enables participation in hydrogen bonding (via the amino group) and halogen-mediated interactions (via bromine), making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Comparison with Similar Compounds

Pyridine-based acrylate esters exhibit diverse properties depending on substituent type, position, and ester group variations. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

| Compound Name (CAS) | Substituents (Pyridine Position) | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Notable Features |

|---|---|---|---|---|---|---|

| Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate (912760-87-3) | 4-NH₂, 5-Br | C₁₀H₁₁BrN₂O₂ | 271.11 | 1.518 | 395.2 | Amino group enhances hydrogen bonding |

| Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate (1164467-04-2) | 2-NH₂, 3-Cl, 5-CF₃ | C₁₀H₉ClF₃N₂O₂ | ~296.6* | N/A | N/A | Electron-withdrawing CF₃ alters reactivity |

| Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate (1197397-26-4) | 5-Br, 2-OCH₃ | C₁₁H₁₂BrNO₃ | 286.13 | N/A | N/A | Methoxy group increases steric hindrance |

| Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate (CAS not provided) | 2-NH₂, 5-Br (methyl ester) | C₉H₉BrN₂O₂ | ~257.09* | N/A | N/A | Methyl ester reduces lipophilicity |

| Ethyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate (CAS not provided) | Benzodioxole ring (non-pyridine) | C₁₂H₁₂O₄ | ~220.22* | N/A | N/A | Benzodioxole system alters π-conjugation |

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Electronic Effects: The 4-amino-5-bromo substitution in the target compound (vs. 2-amino-5-bromo in ’s analog) alters electronic distribution. The amino group at position 4 may enhance nucleophilicity compared to position 2 .

Ester Group Influence :

- Ethyl vs. Methyl esters : Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl analogs (), impacting solubility and membrane permeability .

Physical Properties: The bromo substituent increases molecular weight and density in all brominated analogs. For example, the target compound’s density (1.518 g/cm³) is higher than non-halogenated derivatives . Methoxy groups () may lower boiling points due to reduced polarity compared to amino-substituted derivatives .

Synthetic Routes :

- Many analogs (e.g., ) are synthesized via esterification of acrylate intermediates with acid chlorides or through hydrolysis reactions, suggesting shared methodologies .

Preparation Methods

Michael Addition of Aminopyridine to Ethyl Acrylate

A widely reported method for related compounds such as ethyl 3-(2-aminopyridin-3-yl)acrylate involves the Michael addition of 2-aminopyridine derivatives to ethyl acrylate under acid catalysis:

- Reactants: 2-aminopyridine or brominated 2-aminopyridine derivatives and ethyl acrylate.

- Catalyst: Glacial acetic acid is used to catalyze the addition reaction.

- Conditions: Heating at 80°C for approximately 12 hours with monitoring by HPLC.

- Work-up: Acid washing, neutralization with sodium bicarbonate, organic solvent extraction (ethyl acetate), drying, and recrystallization.

- Outcome: High yield and purity of ethyl 3-(pyridinylamino)acrylate derivatives, adaptable to brominated analogs.

This method is advantageous for industrial-scale synthesis due to mild conditions, environmentally friendly solvents, and avoidance of complex purification like column chromatography.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura or Heck Coupling)

For the synthesis of brominated pyridine acrylates, palladium-catalyzed cross-coupling reactions are frequently employed:

- Starting Materials: 5-bromo-2-aminopyridine or 5-bromo-3-aminopyridine derivatives.

- Coupling Partner: Ethyl acrylate or vinyl derivatives.

- Catalysts: Pd(OAc)₂, Pd(PPh₃)₄, or other palladium complexes.

- Solvents: DMF, THF, or similar polar aprotic solvents.

- Conditions: Heating at 80–160°C under inert atmosphere (nitrogen) for 16–20 hours.

- Advantages: Allows precise introduction of the acrylate moiety onto the brominated aminopyridine scaffold.

- Yield Optimization: Careful control of stoichiometry, temperature, and inert atmosphere is critical to maximize product yield and purity.

Detailed Reaction Parameters and Procedures

| Step | Details |

|---|---|

| Reactants | 5-bromo-2-aminopyridine or 5-bromo-3-aminopyridine; ethyl acrylate |

| Catalyst | Glacial acetic acid (Michael addition) or Pd catalysts (cross-coupling) |

| Molar Ratio | Aminopyridine : ethyl acrylate = 1:1 to 1:5 (preferably 1:1.2 for Michael addition) |

| Temperature | 80°C for Michael addition; 80–160°C for Pd-catalyzed coupling |

| Reaction Time | 12 hours (Michael addition); 16–20 hours (cross-coupling) |

| Solvent | Ethyl acetate for extraction; DMF or THF for coupling reactions |

| Work-up | Acid wash with HCl, neutralization with NaHCO₃, organic extraction, drying, recrystallization |

| Purification | Recrystallization or flash chromatography (silica gel with EtOAc/hexane) |

| Yield | Typically high (70–90%) depending on method and scale |

Research Findings and Industrial Relevance

- The Michael addition method using 2-aminopyridine and ethyl acrylate catalyzed by acetic acid demonstrates high efficiency, short reaction time, and environmental friendliness , making it suitable for industrial scale-up.

- The avoidance of vacuum distillation in removing excess ethyl acrylate by using solvent washing improves production safety and solvent recovery .

- Pd-catalyzed cross-coupling methods provide structural versatility and allow for the introduction of halogen substituents like bromine at specific positions on the pyridine ring, which is critical for biological activity optimization.

- Rigorous HPLC monitoring and purification protocols ensure product purity exceeding 95%, essential for pharmaceutical intermediate applications.

Summary Table of Preparation Methods

| Preparation Method | Key Reactants | Catalyst/Conditions | Advantages | Industrial Suitability |

|---|---|---|---|---|

| Michael Addition | 2-aminopyridine + ethyl acrylate | Glacial acetic acid, 80°C, 12 h | Mild, high yield, environmentally friendly | Highly suitable, scalable |

| Pd-Catalyzed Cross-Coupling | Brominated aminopyridine + ethyl acrylate | Pd(OAc)₂ or Pd(PPh₃)₄, 80–160°C, 16–20 h | Precise functionalization, high purity | Suitable with controlled conditions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step reactions, including bromination, amination, and esterification. A common approach involves brominating the pyridine ring, followed by amination via nucleophilic substitution. Esterification is achieved using ethyl acrylate under reflux with a base (e.g., K₂CO₃) in ethanol . Yield optimization requires precise control of temperature (typically 60–80°C), stoichiometry of brominating agents (e.g., NBS), and catalyst selection (e.g., Pd for coupling reactions). Impurities often arise from incomplete bromination or over-amination, necessitating purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its analogs?

- Methodological Answer :

- ¹H NMR : The acrylate’s vinyl protons (δ 6.5–7.5 ppm, doublet) and pyridyl protons (δ 8.0–8.5 ppm) are distinct from halogen-substituted analogs (e.g., chloro derivatives show upfield shifts).

- IR : The ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ confirm functional groups.

- MS : Molecular ion peaks at m/z 301 ([M]⁺ for C₁₁H₁₃BrN₂O₃) and fragmentation patterns (e.g., loss of Br or ethyl group) differentiate it from fluoro/chloro variants .

Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) is optimal. Use SHELX software for data refinement. Key parameters include:

- Space group : P2₁/c (common for pyridine derivatives).

- Hydrogen bonding : The amino group forms N–H···O bonds with acrylate carbonyls, stabilizing the crystal lattice.

- Disorder handling : Ethyl groups may exhibit rotational disorder; apply restraints during refinement .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates:

- HOMO-LUMO gaps : ~4.5 eV, indicating moderate electrophilicity.

- Reactivity sites : The bromine atom and acrylate double bond are electrophilic hotspots.

- Solvent effects : Include PCM models to simulate polar solvents (e.g., DMSO), which stabilize charge-separated intermediates .

Q. What strategies address contradictory biological activity data in cell-based assays?

- Methodological Answer :

- Dose-response curves : Test concentrations from 1 nM–100 µM to identify non-linear effects.

- Metabolic stability : Use liver microsomes to assess degradation; bromine may reduce metabolic clearance vs. chloro analogs.

- Off-target profiling : Screen against kinase panels to rule out nonspecific binding .

Q. How does the bromine atom influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Bromine’s electronegativity and size enhance oxidative addition with Pd catalysts (e.g., Pd(PPh₃)₄). Key findings:

- Coupling partners : Aryl boronic acids preferentially attack the C5 position (adjacent to Br).

- Byproducts : Debromination occurs at >100°C; use mild conditions (60°C, 12 hrs) to retain Br for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.